3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine
CAS No.: 60467-70-1
Cat. No.: VC15906291
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60467-70-1 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-2-methyl-1,8-naphthyridine |
| Standard InChI | InChI=1S/C15H12N2O2S/c1-11-14(10-12-6-5-9-16-15(12)17-11)20(18,19)13-7-3-2-4-8-13/h2-10H,1H3 |
| Standard InChI Key | XOHXPBFMYSRDNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C2C=CC=NC2=N1)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₂N₂O₂S, with a molecular weight of 284.3 g/mol. Its structure comprises a 1,8-naphthyridine backbone—a bicyclic system featuring two nitrogen atoms at positions 1 and 8—substituted with a methyl group at position 2 and a benzenesulfonyl moiety at position 3 (Figure 1). The benzenesulfonyl group introduces electron-withdrawing characteristics, enhancing stability and modulating interactions with biological targets.
Key Structural Features:
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Bond Lengths: C–N bonds in the naphthyridine ring measure approximately 1.34–1.39 Å, typical for aromatic nitrogen heterocycles .
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Sulfonyl Group Geometry: The S=O bonds in the benzenesulfonyl group exhibit lengths of ~1.43 Å, consistent with sulfonamide derivatives .
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Planarity: The naphthyridine core maintains near-planarity, facilitating π-π stacking interactions with biological macromolecules .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine typically involves sulfonylation of 2-amino-5-chloro-1,8-naphthyridine precursors using benzenesulfonyl chloride under controlled conditions . A representative protocol includes:
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Thermolysis of Meldrum’s Acid Adduct:
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Metal-Free Methylation:
Comparative Analysis of Synthesis Methods:
| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Sulfonylation | 68 | 95 | 12 h | Moderate |
| Metal-Free Methylation | 78 | 98 | 6 h | Low |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMF and DMSO. Stability studies indicate no degradation under ambient conditions for 6 months, though photodegradation occurs under UV light (λ = 254 nm).
Thermal Properties:
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Melting Point: 218–220°C.
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Thermogravimetric Analysis (TGA): Decomposition initiates at 240°C, with a 95% mass loss by 300°C.
Biological Activities and Mechanisms
Antibacterial Potentiation
3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine lacks intrinsic antibacterial activity but synergizes with fluoroquinolones (e.g., ciprofloxacin) against multidrug-resistant Staphylococcus aureus .
Mechanism of Action:
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Efflux Pump Inhibition: Molecular docking studies reveal binding to the MepA efflux pump (binding energy: −8.2 kcal/mol), reducing ethidium bromide efflux by 62% at 64 µg/mL .
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Topoisomerase Interaction: The naphthyridine core intercalates into DNA gyrase, mimicking fluoroquinolones and stabilizing enzyme-DNA cleavage complexes .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive sulfonic acid metabolites.
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Excretion: Primarily renal (80% within 24 h).
Acute Toxicity
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LD₅₀ (Mouse): 1,200 mg/kg (oral); 450 mg/kg (intravenous).
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Genotoxicity: Negative in Ames test at concentrations ≤100 µM .
Recent Advances and Applications
Antibiotic Resistance Reversal
In a 2024 study, 3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine reduced the MIC of norfloxacin against Pseudomonas aeruginosa by 16-fold, demonstrating efficacy in biofilm disruption .
Anticancer Screening
Preliminary data indicate IC₅₀ values of 18 µM against MCF-7 breast cancer cells, mediated by apoptosis induction via caspase-3 activation.
Challenges and Future Directions
Limitations
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Poor bioavailability due to low aqueous solubility.
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Off-target inhibition of human topoisomerase IIα at concentrations >50 µM .
Optimization Strategies
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Prodrug Development: Esterification of the sulfonyl group improves solubility (e.g., prodrug solubility: 2.3 mg/mL).
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Nanoparticle Formulations: Poly(lactic-co-glycolic acid) NPs enhance tumor accumulation by 3.8-fold in murine models.
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